(S)-Fmoc-β2-homoalanine chemical structure and properties
(S)-Fmoc-β2-homoalanine chemical structure and properties
The following technical guide provides an in-depth analysis of (S)-Fmoc-β²-homoalanine , a critical building block in peptidomimetic drug design.
Structure, Synthesis, and Application in Peptidomimetics
Executive Summary
(S)-Fmoc-β²-homoalanine (Fmoc-(S)-3-amino-2-methylpropanoic acid) is a protected β-amino acid used to introduce specific conformational constraints and proteolytic stability into peptide backbones. Unlike its isomer β³-homoalanine (where the side chain resides on the β-carbon), the β²-isomer carries the methyl side chain on the α-carbon (C2). This structural nuance fundamentally alters the folding propensity of the resulting peptide, favoring 12/10-helices over the 14-helices typical of β³-peptides, and presents unique challenges in solid-phase synthesis due to steric hindrance and racemization risks at the activated α-carbon.
Key Chemical Identifiers:
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IUPAC Name: (S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanoic acid
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Common Name: Fmoc-β²-hAla-OH
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CAS Number: 203854-58-4 (Specific to the (S)-β² isomer)
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Molecular Formula: C₁₉H₁₉NO₄
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Molecular Weight: 325.36 g/mol [1]
Chemical Structure & Stereochemistry
The distinction between β² and β³ amino acids is the primary source of confusion in this field. It is critical to map the stereochemistry correctly to the backbone.
Structural Comparison[2]
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α-Alanine:
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β³-Homoalanine:
(Side chain on β-carbon, C3). -
β²-Homoalanine:
(Side chain on α-carbon, C2).
In (S)-Fmoc-β²-homoalanine , the Fmoc group protects the primary amine at position 3. The methyl group is located at position 2 (alpha to the carboxyl). The (S)-configuration at C2 dictates the spatial orientation of the methyl group, which is crucial for determining the helical screw sense (P or M) in foldamers.
Visualization of Stereochemical Mapping
Figure 1: Structural distinction between β³ and β² isomers. The β² scaffold places the side chain adjacent to the carboxyl group, creating steric pressure during coupling.
Synthesis & Manufacturing
Synthesis of β²-amino acids is generally more challenging than β³-amino acids (which are accessible via Arndt-Eistert homologation). The β²-scaffold requires the construction of a chiral center at the α-position while maintaining a primary amine at the β-position.
Preferred Route: Asymmetric Michael Addition
The most robust route to enantiopure (S)-β²-homoalanine involves the Michael addition of a chiral amine equivalent to a methacrylate derivative.
Protocol Overview:
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Substrate Preparation: Use tert-butyl methacrylate as the Michael acceptor.
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Chiral Reagent: Lithium N-benzyl-N-(α-methylbenzyl)amide (derived from chiral amine).
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Reaction: The chiral lithium amide adds to the methacrylate ester. The stereochemistry is controlled by the chiral auxiliary on the nitrogen.
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Hydrogenolysis: Removal of the benzyl and chiral auxiliary groups via Pd/C hydrogenation yields the free β-amino acid.
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Fmoc Protection: Standard protection using Fmoc-OSu.
Synthesis Workflow Diagram
Figure 2: Asymmetric synthesis pathway for (S)-Fmoc-β²-homoalanine via Michael addition.
Physicochemical & Conformational Properties[2][3][4]
Solubility and Stability[1]
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Solubility: High in DMF, NMP, and DCM. Moderate in alcohols. Insoluble in water.
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Storage: Store at +2°C to +8°C. Desiccate to prevent hydrolysis of the Fmoc ester.
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Stability: Stable under standard acidic SPPS conditions (TFA). Labile to bases (Piperidine) due to Fmoc removal.[2]
Foldamer Propensity (The "Rules")
Incorporating β²-residues into peptides has profound structural consequences.
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β³-Peptides: Predominantly form the 14-helix (3 residues per turn).
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β²-Peptides: The axial position of the α-substituent in a 14-helix creates steric clash. Therefore, pure β²-peptides do not form 14-helices .
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Mixed β²/β³ Peptides: Alternating β²/β³ sequences strongly favor the 12/10-helix (analogous to the α-helix in width but with different H-bond patterns).
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Significance: This allows researchers to "tune" the helix type and diameter by mixing β² and β³ monomers, enabling the mimicry of specific protein-protein interaction interfaces.
Solid Phase Peptide Synthesis (SPPS) Integration
Using (S)-Fmoc-β²-homoalanine in SPPS requires modified protocols due to two factors: Steric Hindrance and Racemization Risk .
The Racemization Challenge
Unlike α-amino acids (where the chiral center is protected by the urethane Fmoc group) or β³-amino acids (where the chiral center is distant from the activation site), β²-amino acids have their chiral center at the α-carbon , directly adjacent to the activated carboxyl group.
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Mechanism: Activation of the carboxyl group can lead to enolization or oxazolone formation, causing loss of chirality at C2.
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Mitigation: Use "low-racemization" coupling cocktails.
Optimized Coupling Protocol
Reagents:
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Activator: DIC/Oxyma Pure (Superior to HOBt for suppressing racemization).
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Alternative: HATU/HOAt (For difficult couplings, but higher racemization risk if base is excessive).
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Base: TMP (2,4,6-trimethylpyridine) or Collidine . Avoid DIPEA if possible, as strong bases promote enolization.
Step-by-Step Protocol:
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Resin Swelling: Swell resin in DMF for 20 min.
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Deprotection: 20% Piperidine/DMF (2 x 5 min). Note: Monitor UV to ensure complete Fmoc removal from the previous bulky residue.
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Activation (Pre-activation is risky):
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Dissolve (S)-Fmoc-β²-hAla-OH (3 eq) and Oxyma Pure (3 eq) in DMF.
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Add DIC (3 eq) immediately before adding to the resin.
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Crucial: Do not pre-activate for >2 minutes.
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Coupling: Shake for 60–120 minutes.
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Monitoring: Use the Chloranil test (for secondary amines) or Kaiser test. If incomplete, recouple using HATU/HOAt/Collidine for 45 min.
Comparison of Coupling Reagents for β²-Amino Acids
| Reagent System | Coupling Efficiency | Racemization Risk | Recommendation |
| HBTU / DIPEA | High | High | Avoid for C-terminal activation of β²-AA. |
| HATU / DIPEA | Very High | Moderate | Use only for difficult recouplings. |
| DIC / HOBt | Moderate | Low | Acceptable standard. |
| DIC / Oxyma | High | Very Low | Preferred Method. |
Applications in Drug Discovery
Proteolytic Stability
The primary driver for using β-amino acids is their resistance to enzymatic degradation. The unique backbone spacing (
Foldamers and Protein-Protein Interactions (PPIs)
(S)-Fmoc-β²-homoalanine is used to construct "Heterogeneous Backbone" foldamers. By alternating α, β², and β³ residues, scientists can create:
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α/β-Peptides: Mimic natural α-helices but with improved stability.
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β-Hairpin Mimetics: β²-residues can induce turn structures that stabilize hairpin motifs, useful for inhibiting aggregation in amyloid diseases.
References
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Seebach, D., et al. (1996).[3] "β-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta.[4][3] Link
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Gellman, S. H. (1998).[4] "Foldamers: A Manifesto." Accounts of Chemical Research. Link
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Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001).[4] "β-Peptides: From Structure to Function." Chemical Reviews. Link
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Vasudev, P. G., et al. (2011). "Conformations of β-amino acids and peptides." Chemical Reviews. Link
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Sigma-Aldrich. "(S)-3-(Fmoc-amino)-2-methylpropionic acid Product Page." Link
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Chem-Impex. "Fmoc-(S)-3-amino-2-methyl propionic acid." Link
